molecular formula C14H14BrNO3S B3585746 4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

Cat. No.: B3585746
M. Wt: 356.24 g/mol
InChI Key: NTKFDEAIKJRFRK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and two methyl groups attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Amidation: Finally, the sulfonated intermediate is reacted with 4-hydroxyaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the sulfonamide moiety can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,6-dimethylphenol: Similar structure but lacks the sulfonamide group.

    4-hydroxy-2,6-dimethylbenzenesulfonamide: Similar structure but lacks the bromine atom.

    4-bromo-N-(2,6-dimethylphenyl)benzenesulfonamide: Similar structure but lacks the hydroxy group.

Uniqueness

The presence of both the bromine atom and the hydroxy group in 4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-9-7-12(17)8-10(2)14(9)16-20(18,19)13-5-3-11(15)4-6-13/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKFDEAIKJRFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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